molecular formula C8H4F5NO3 B1403859 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene CAS No. 1227582-73-1

1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene

Cat. No. B1403859
M. Wt: 257.11 g/mol
InChI Key: KEXHMBCWWDTVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene” is likely to be a benzene derivative with difluoromethoxy, nitro, and trifluoromethyl functional groups attached to it . The presence of these functional groups could potentially give this compound unique chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups could potentially cause the molecule to have a planar structure due to the delocalization of electrons in the benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups are electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups could potentially affect the compound’s polarity, boiling point, and reactivity .

Scientific Research Applications

Electron Attachment Studies

  • Dissociative Electron Attachment (DEA) : Research on halocarbon-derivatives of nitro-benzene, including compounds related to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, reveals insights into electron interactions and formation of Transient Negative Ions (TNI). These studies are crucial for understanding the electron capture and dissociation processes in these molecules (Wnorowska et al., 2014).

Crystal Structure Studies

  • Crystal Structures of Chemical Isomers : Research involving isomers of 3-nitrobenzotrifluoride, a compound similar to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, provides valuable information on crystal structures and intermolecular interactions. Such studies enhance understanding of molecular packing and interactions in similar compounds (Lynch & Mcclenaghan, 2003).

Electrophilic Trifluoromethylating Agents

  • Development of Electrophilic Trifluoromethylating Reagents : Research has focused on developing hypervalent-iodine-based electrophilic trifluoromethylating agents, with studies indicating significantly increased reactivity and safety. These findings are pertinent to the synthesis and handling of related compounds (Santschi et al., 2014).

Amination and Nucleophilic Substitution

  • Direct Amination and Vicarious Nucleophilic Substitution : Studies demonstrate the direct amination and efficient synthesis of derivatives of nitro(pentafluorosulfanyl)benzenes, which are structurally related to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene. These processes are vital for the synthesis of benzimidazoles and other compounds (Pastýříková et al., 2012).

Synthesis and Characterization of Polymers

  • Fluorine-containing Polyetherimides : Research into the synthesis of novel fluorine-containing polyetherimides, involving compounds similar to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, highlights advancements in materials science. These polymers have potential applications in various industries due to their unique properties (Yu Xin-hai, 2010).

Anion Transport Mediation

  • Mediation of Anion Transport : Studies on derivatives of benzimidazolyl benzene, structurally related to 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, show significantly increased anionophoric activity. This research is crucial for developing efficient anion transport systems (Peng et al., 2016).

Spectroscopic Investigations

  • Vibrational and Electronic Properties : Investigations into the vibrational and electronic properties of compounds like 4-nitro-3-(trifluoromethyl)aniline provide essential insights into the molecular behavior of similar compounds, including 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene. These studies contribute significantly to our understanding of the impact of various substituent groups on molecular properties (Saravanan et al., 2014).

Environmental and Analytical Applications

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-5-3-1-2-4(8(11,12)13)6(5)14(15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXHMBCWWDTVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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